molecular formula C7H5BF4O2 B1332972 2-Fluoro-5-(trifluoromethyl)phenylboronic acid CAS No. 352535-96-7

2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1332972
M. Wt: 207.92 g/mol
InChI Key: KUHVVLFCTMTYGR-UHFFFAOYSA-N
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Patent
US07402345B2

Procedure details

10.0 g (0.0481 mol) of 2-fluoro-5-(trifluoromethyl)phenylboronic acid, 6.86 g (0.0433 mol) of 2-chloro-4-nitro-pyridine, 1.10 g (0.0012 mol) of tris(dibenzylideneacetone) dipalladium (0), 0.67 g (0.00289 mol) of di-tert-butyl-trimethylsilylmethyl-phosphane, 15.67 g (0.0481 mol) of cesium carbonate and 100 ml of dioxane were stirred at room temperature for 24 hours. The resultant mixture was poured into 200 ml of water and extracted twice with 200 ml of methylene chloride. The organic phase was dried over magnesium sulfate overnight and filtered. The solvent was removed on a rotovapor and the residue was purified by chromatography on silica gel with petroleum ether/ethyl ether (10/0.5) as eluent. Yield of 2-(2-fluoro-5-trifluoromethyl-phenyl)-4-nitro-pyridine: 3.58 g (28.92%) as a white solid with m.p. 58.11° C. 1H NMR (CD2Cl2) 7.10-8.90 (m, 6H, arom-H). 19F NMR (CD2Cl2) −62.98 (s, 3F, CF3), −111.85 (s,1F, F-arom). LC/MS calculated for C12H6F4N2O2 286.04; found 286.04.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
di-tert-butyl-trimethylsilylmethyl-phosphane
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.67 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1B(O)O.Cl[C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][N:17]=1.C(P(C(C)(C)C)C[Si](C)(C)C)(C)(C)C.C(=O)([O-])[O-].[Cs+].[Cs+]>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.O.O1CCOCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][N:17]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)B(O)O
Name
Quantity
6.86 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Name
di-tert-butyl-trimethylsilylmethyl-phosphane
Quantity
0.67 g
Type
reactant
Smiles
C(C)(C)(C)P(C[Si](C)(C)C)C(C)(C)C
Name
cesium carbonate
Quantity
15.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotovapor
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel with petroleum ether/ethyl ether (10/0.5) as eluent

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)C1=NC=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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